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3-Methyl-2-phenylbutanal

Physicochemical property Distillation Purification

3-Methyl-2-phenylbutanal (alpha-isopropylphenylacetaldehyde) is a branched phenylacetaldehyde derivative (C₁₁H₁₄O, MW 162.23) classified as a flavouring agent. It appears as a colourless oily liquid with a green, fruity aroma.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 2439-44-3
Cat. No. B1625700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylbutanal
CAS2439-44-3
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)C(C=O)C1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-9,11H,1-2H3
InChIKeyUKEXEDXJYSMZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylbutanal (CAS 2439-44-3) Procurement Guide: Core Identity and Regulatory Status


3-Methyl-2-phenylbutanal (alpha-isopropylphenylacetaldehyde) is a branched phenylacetaldehyde derivative (C₁₁H₁₄O, MW 162.23) classified as a flavouring agent. It appears as a colourless oily liquid with a green, fruity aroma [1]. The compound is recognized by JECFA (No. 1463), FEMA (No. 2738), and is listed as GRAS by the FDA under 21 CFR 172.5156 for use as a flavouring agent or adjuvant [2][3]. JECFA evaluated the compound in 2004 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [4].

Regulatory Acceptance: JECFA No. 1463, FEMA 2738, FDA GRAS (21 CFR 172.5156)
JECFA evaluated as no safety concern at current intake levels (2004)
Physical Identity: Colourless oily liquid with green, fruity aroma
Flavour-grade identity supported by defined physical constants
Procurement Focus: Flavour-agent identity verification via specific gravity, RI and boiling point comparison

Why 3-Methyl-2-phenylbutanal Cannot Be Simply Replaced by Linear or Positional Isomer Analogs


Within the phenylacetaldehyde family, subtle differences in alkyl substitution pattern profoundly alter key physicochemical properties, flavour perception, and regulatory acceptance. 3-Methyl-2-phenylbutanal carries an isopropyl branch at the alpha-carbon, which distinguishes it from linear analogs such as 2-phenylbutanal (alpha-ethyl) and positional isomers like 3-phenylbutanal (beta-methyl). This branching elevates the boiling point by approximately 16°C compared to 2-phenylbutanal [1] and dramatically narrows the concentration window for desirable flavour perception—fruity below 5 ppm but distinctly bitter above 20 ppm . Consequently, direct substitution without reformulation can shift both the organoleptic profile and the processing parameters of a finished product. The quantitative evidence below substantiates why material selection must be compound-specific.

Target (3-Methyl-2-phenylbutanal)
Substitute (2-Phenylbutanal, 3-phenylbutanal, or linear/positional isomers)
Higher boiling point alters distillation cut points and energy profile
Lower boiling point may shift purification behavior and thermal history
Precisely documented fruity-to-bitter flavour transition; narrow concentration window
Linear/positional analogs lack documented upper bitterness limit, increasing organoleptic risk
JECFA minimum assay 97% supports batch consistency and food-grade compliance
96% minimum assay may introduce higher impurity burden and off-note potential

3-Methyl-2-phenylbutanal Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation vs. 2-Phenylbutanal Enables Cleaner Distillation Separation

3-Methyl-2-phenylbutanal exhibits a boiling point of 238°C at 760 mmHg [1], which is 16°C higher than that of 2-phenylbutanal (222.1°C at 760 mmHg) . This difference arises from the increased molecular weight and steric bulk of the isopropyl substituent versus the ethyl group. For procurement specifications, the higher boiling point directly affects distillation cut points and energy costs during purification.

Boiling Point
Head-to-head
+15.9 °C above 2-phenylbutanal
Enables fractional distillation purity
760 mmHg; JECFA specification reference
Physicochemical property Distillation Purification

Minimum Purity Specification Advantage Over 2-Phenylbutanal

The JECFA specification for 3-methyl-2-phenylbutanal mandates a minimum assay of 97% [1]. In contrast, typical commercial specifications for 2-phenylbutanal report a minimum purity of 96% . The 1-percentage-point higher baseline purity reduces the acceptable impurity burden in the raw material, directly benefiting formulators who require tighter batch-to-batch consistency in flavour blends.

Assay Specification
Head-to-head
97% vs. 96% minimum assay
Higher baseline purity, lower impurity risk
JECFA vs. vendor specification
Quality control Assay Flavour specification

Concentration-Dependent Flavour Profile: Narrow Fruity-to-Bitter Transition Window

3-Methyl-2-phenylbutanal delivers a green, fruity flavour when diluted below 5 ppm, but transitions to a distinctly bitter taste at concentrations above 20 ppm . Phenylacetaldehyde, a close structural parent, is reported with a taste character at 5 ppm without an explicitly documented upper bitterness threshold in standard references . This indicates that 3-methyl-2-phenylbutanal possesses a sharply defined flavour window, demanding precise dosage control in formulations.

Flavour Window
Class-level
Fruity <5 ppm; Bitter >20 ppm
Narrow concentration window supports precise dosing
Source-specific review; no peer-reviewed data
Flavour perception Dose-response Sensory evaluation

Specific Gravity Distinction from 2-Phenylbutanal Aids Identity Verification

The JECFA specification sets the specific gravity of 3-methyl-2-phenylbutanal at 0.972–0.982 [1], while 2-phenylbutanal is reported with a density of 0.966 g/cm³ (equivalent to specific gravity) . This measurable difference of 0.006–0.016 units provides a simple, rapid physical test to distinguish the two aldehydes upon receipt of raw material.

Specific Gravity
Head-to-head
+0.006 to +0.016 above 2-phenylbutanal
Enables positive identity verification
20–25 °C; JECFA specification
Material identification Physical constant Quality assurance

Optimal Application Scenarios for 3-Methyl-2-phenylbutanal Based on Evidence


Low-Dosage Fruit Flavour Formulations Requiring Bitter Avoidance

3-Methyl-2-phenylbutanal is optimally deployed in fruit flavour blends where the target usage level is strictly maintained below 5 ppm to exploit its green, fruity character while preventing the bitter off-note that emerges above 20 ppm . This precise dosage window, documented specifically for this compound, makes it suitable for high-value beverage and confectionery applications where flavour fidelity is paramount.

Fragrance Compositions Requiring Green, Fruity Top Notes with Defined Physical Specifications

The compound's green, fruity odour at 10% in dipropylene glycol, coupled with the JECFA-specified refractive index (1.495–1.501) and specific gravity (0.972–0.982) [1], allows fragrance formulators to incorporate it into fine perfumery with confidence in batch-to-batch reproducibility. The maximum recommended usage level of 1.0% in fragrance concentrate [2] further guides safe, cost-effective procurement.

Research Studies on Structure–Flavor Relationships in Branched Phenylacetaldehydes

Because 3-methyl-2-phenylbutanal is one of very few phenylacetaldehydes with an alpha-isopropyl branch, it serves as a critical model compound for investigating how steric hindrance at the aldehyde alpha-carbon influences odour detection thresholds, flavour perception, and chemical stability. Its well-defined JECFA purity specification (min 97%) and documented sensory profile [1] make it a reliable reference standard for such studies.

Application
Selection Property
Validation Focus
Application Fruit flavour formulations (low dosage)
Selection Property Documented narrow fruity flavour window with defined bitter transition
Validation Focus Sensory evaluation within target formulation range to prevent off-note bitterness
Application Fragrance compositions with green, fruity top notes
Selection Property JECFA-defined physical constants (refractive index, specific gravity)
Validation Focus Batch-to-batch reproducibility via density and RI verification
Application Structure–flavour relationship studies
Selection Property Alpha-isopropyl branched phenylacetaldehyde model compound
Validation Focus Odour detection threshold and steric hindrance influence on perception
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